![molecular formula C17H14F2N4O B2537637 3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034371-27-0](/img/structure/B2537637.png)
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
This compound is also known as Tegoprazan . It is a medicine used for treating gastroesophageal reflux disease and erosive esophagitis . The main pharmacological target for the treatment of gastric acid-related diseases is the proton pump hydrogen ion/potassium ion exchange ATPase .
Chemical Reactions Analysis
The compound belongs to the class of benzamides . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group .Scientific Research Applications
Nitric Oxide Donor
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide: (let’s call it Compound A) belongs to the class of furoxans, which are known nitric oxide (NO) donors. NO is a crucial signaling molecule involved in vasodilation, platelet aggregation inhibition, apoptosis, and neurotransmission . Compound A’s unique fluorine substitution pattern enhances its photoinduced NO donor ability. Upon UV irradiation, it can release NO, making it valuable for spatiotemporal control of NO delivery .
Opioid Receptor Modulation
While not directly related to its NO properties, it’s interesting to note that certain benzamide derivatives exhibit opioid-like effects. For instance, 3,4-difluoro-U-47700 , a compound structurally related to our target, has been reported to cause opioid-like effects similar to heroin and fentanyl . Further research could explore the interaction of Compound A with opioid receptors.
Plant Hormone Analog
Indole derivatives play diverse roles in biology. One such derivative is indole-3-acetic acid , a plant hormone produced from tryptophan degradation. Although not identical to Compound A, the presence of an indole moiety suggests potential analogies. Investigating whether Compound A affects plant growth, development, or stress responses could be worthwhile .
Crystallography and Structural Studies
Compound A’s crystal structure and properties could be explored further. Researchers might investigate its crystallographic data, including bond angles, intermolecular interactions, and packing arrangements. Such studies contribute to our understanding of molecular behavior and reactivity .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyridine structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The presence of fluorine atoms in the compound may enhance its reactivity and selectivity, as fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine-containing compounds have been found to have improved physical, biological, and environmental properties .
Result of Action
Similar compounds have been shown to have potent antiviral activities, with inhibitory activity against influenza a and coxsackie b4 virus .
Action Environment
The presence of fluorine atoms in the compound may enhance its stability and efficacy in different environments .
properties
IUPAC Name |
3,4-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-15-2-1-13(9-16(15)19)17(24)21-7-8-23-11-14(10-22-23)12-3-5-20-6-4-12/h1-6,9-11H,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPUOHNTQSWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
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